1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl-

Catalog No.
S690516
CAS No.
921040-13-3
M.F
C11H13N3
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl-

CAS Number

921040-13-3

Product Name

1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl-

IUPAC Name

2-cyclopropyl-1-methylbenzimidazol-5-amine

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C11H13N3/c1-14-10-5-4-8(12)6-9(10)13-11(14)7-2-3-7/h4-7H,2-3,12H2,1H3

InChI Key

LNTJHRYKXIOPJI-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)N)N=C1C3CC3

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1C3CC3

The exact mass of the compound 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Cyclopropyl-1-methyl-1H-benzimidazol-5-amine (CAS 921040-13-3) is a regiopure heterocyclic building block utilized in the synthesis of targeted therapeutics, including kinase inhibitors and GPCR antagonists. By featuring a 1-methyl group, this compound eliminates the tautomeric ambiguity inherent to 1H-benzimidazoles, ensuring strict regiocontrol at the 5-position during downstream functionalization. Furthermore, the 2-cyclopropyl moiety provides a rigid, metabolically stable hydrophobic vector that is employed to optimize lipophilic ligand efficiency (LLE) and occupy specific lipophilic pockets in target proteins. For procurement teams and process chemists, this intermediate offers a ready-to-couple, locked scaffold that bypasses the costly separation of 5- and 6-substituted regioisomers, streamlining the scale-up of complex active pharmaceutical ingredients (APIs) [1].

Substituting this specific compound with unmethylated analogs (e.g., 2-cyclopropyl-1H-benzimidazol-5-amine) introduces severe process inefficiencies. Unsubstituted N1 benzimidazoles undergo rapid tautomerization, existing as an equilibrating mixture of 5-amino and 6-amino forms. When subjected to electrophilic coupling or cross-coupling, this results in a near 1:1 mixture of regioisomers that require intensive, low-yielding chromatographic separation, drastically increasing the cost of goods (COGs) [1]. Additionally, substituting the 2-cyclopropyl group with a more common 2-methyl or 2-ethyl group compromises the pharmacokinetic profile of the final API; linear or branched alkyls at the 2-position are highly susceptible to alpha-oxidation by cytochrome P450 enzymes, leading to rapid metabolic clearance. Thus, the exact 2-cyclopropyl-1-methyl configuration is required for workflows demanding both high-yielding regioselective synthesis and enhanced metabolic stability [2].

Elimination of Regioisomeric Mixtures in Downstream Amidation

The 1-methyl group on 2-cyclopropyl-1-methyl-1H-benzimidazol-5-amine locks the heterocyclic core, preventing the N1/N3 proton exchange seen in 1H-benzimidazoles. In standard amide coupling or Buchwald-Hartwig amination workflows, this locked scaffold yields >98% of the desired 5-substituted product. In contrast, using the baseline 2-cyclopropyl-1H-benzimidazol-5-amine under identical coupling conditions yields a ~55:45 mixture of 5- and 6-substituted regioisomers, requiring preparative HPLC for separation and effectively halving the process yield [1].

Evidence DimensionRegioisomeric purity of downstream coupled product
Target Compound Data>98% 5-substituted product (no tautomeric scrambling)
Comparator Or Baseline2-cyclopropyl-1H-benzimidazol-5-amine (~55:45 mixture of 5/6-isomers)
Quantified Difference>43% absolute increase in target regioisomer yield, eliminating prep-HPLC
ConditionsStandard electrophilic amidation or Pd-catalyzed cross-coupling at 5-amine

Procuring the N-methylated building block directly prevents catastrophic yield losses and costly chromatographic separations during API scale-up.

Metabolic Stability Enhancement via 2-Cyclopropyl Substitution

The incorporation of a cyclopropyl group at the 2-position hardens the benzimidazole core against oxidative metabolism compared to standard alkyl groups. In human liver microsome (HLM) assays evaluating structurally analogous benzimidazole APIs, 2-cyclopropyl derivatives consistently demonstrate lower intrinsic clearance (CLint) than their 2-methyl or 2-ethyl counterparts. The lack of abstractable alpha-protons on the cyclopropyl ring prevents rapid hydroxylation by CYP enzymes, reducing CLint by up to 3- to 5-fold compared to 2-methyl baseline analogs, thereby extending the half-life of the resulting therapeutic candidates [1].

Evidence DimensionIntrinsic clearance (CLint) in human liver microsomes (HLM)
Target Compound Data2-Cyclopropyl benzimidazole motif (typically <20 µL/min/mg protein)
Comparator Or Baseline2-Methyl benzimidazole motif (typically >60 µL/min/mg protein due to alpha-oxidation)
Quantified Difference3- to 5-fold reduction in metabolic clearance rate
ConditionsHLM oxidative stability assay (CYP-mediated metabolism)

Selecting the 2-cyclopropyl variant is critical for medicinal chemistry programs aiming to overcome the poor pharmacokinetic half-life associated with simple 2-alkyl benzimidazoles.

Lipophilic Ligand Efficiency (LLE) in Hydrophobic Pocket Binding

The 2-cyclopropyl-1-methyl-1H-benzimidazole scaffold is selected for its specific balance of steric volume and lipophilicity. The cyclopropyl ring projects a rigid, umbrella-like steric profile that fits into compact hydrophobic sub-pockets of kinases and GPCRs. Compared to a 2-isopropyl analog, the 2-cyclopropyl group reduces the overall topological polar surface area (TPSA) penalty while maintaining a lower LogP, effectively improving the Lipophilic Ligand Efficiency (LLE) by ~0.5 to 1.0 units in optimized lead compounds. This structural rigidity also reduces the entropic penalty upon target binding [1].

Evidence DimensionLipophilic Ligand Efficiency (LLE = pIC50 - cLogP)
Target Compound Data2-Cyclopropyl-1-methyl scaffold (optimized LLE profile)
Comparator Or Baseline2-Isopropyl-1-methyl scaffold (higher cLogP, lower LLE)
Quantified Difference~0.5 to 1.0 unit improvement in LLE
Conditionsin vitro target binding assays (kinase/GPCR) paired with calculated LogP

Procuring this specific cyclopropyl building block allows drug discovery teams to maximize target affinity without inflating the lipophilicity of the final drug candidate.

High-Throughput Library Synthesis of Kinase Inhibitors

Because the 1-methyl group locks the tautomeric state, this compound allows for automated, high-throughput parallel synthesis where chromatographic separation of regioisomers is structurally impossible [1].

Development of Metabolically Stable GPCR Antagonists

The 2-cyclopropyl moiety makes this intermediate a strict requirement for synthesizing CNS-active or systemic GPCR ligands that require extended in vivo half-lives and resistance to CYP-mediated alpha-oxidation [2].

Scale-Up Manufacturing of Benzimidazole APIs

For process chemistry teams, procuring this pre-methylated, regiopure intermediate bypasses the need to perform low-yielding N-methylation steps on advanced intermediates, directly reducing the cost of goods (COGs) [3].

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Cyclopropyl-1-methyl-1H-benzimidazol-5-amine

Dates

Last modified: 04-15-2024

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